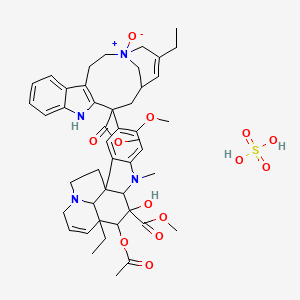

AnhydrovinblastineN'b-oxideSulfateSalt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of AnhydrovinblastineN’b-oxideSulfateSalt involves several synthetic routes and reaction conditions. One common method includes the reaction of vinblastine with an oxidizing agent to form the N’b-oxide derivative, followed by the addition of sulfuric acid to produce the sulfate salt. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the stability and purity of the final product .

Industrial production methods for AnhydrovinblastineN’b-oxideSulfateSalt are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the process would require optimization of reaction parameters to ensure consistent yield and quality.

Chemical Reactions Analysis

AnhydrovinblastineN’b-oxideSulfateSalt undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: Reduction reactions can revert the N’b-oxide group back to its original state.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

AnhydrovinblastineN’b-oxideSulfateSalt has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of similar alkaloids and their derivatives.

Biology: The compound is utilized in proteomics research to investigate protein interactions and functions.

Mechanism of Action

The mechanism of action of AnhydrovinblastineN’b-oxideSulfateSalt involves its interaction with microtubular proteins, leading to the inhibition of mitosis at metaphase. This interaction causes the crystallization of microtubules, resulting in mitotic arrest or cell death. The compound targets specific molecular pathways involved in cell division, making it effective in cancer treatment .

Comparison with Similar Compounds

AnhydrovinblastineN’b-oxideSulfateSalt can be compared with other similar compounds such as vinblastine, vincristine, and vinorelbine. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications:

Vinblastine: Used in the treatment of various cancers, including Hodgkin’s lymphoma and testicular cancer.

Vincristine: Primarily used in the treatment of leukemia and lymphoma.

Vinorelbine: Used in the treatment of non-small cell lung cancer and breast cancer.

The uniqueness of AnhydrovinblastineN’b-oxideSulfateSalt lies in its specific N’b-oxide and sulfate modifications, which may enhance its cytotoxic properties and provide distinct advantages in certain therapeutic applications .

Biological Activity

Anhydrovinblastine N'b-oxide sulfate salt is a derivative of vinblastine, a well-known alkaloid derived from the Madagascar periwinkle (Catharanthus roseus). This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of Anhydrovinblastine N'b-oxide sulfate salt, including its mechanisms of action, therapeutic applications, and relevant case studies.

Anhydrovinblastine N'b-oxide sulfate salt exhibits its biological activity primarily through the inhibition of microtubule assembly. This mechanism is similar to that of vinblastine, which binds to tubulin, preventing its polymerization into microtubules. The disruption of microtubule dynamics leads to cell cycle arrest, particularly in the metaphase stage, ultimately resulting in apoptosis in rapidly dividing cells such as cancer cells .

Key Mechanisms:

- Microtubule Inhibition : Prevents the formation of the mitotic spindle necessary for cell division.

- Induction of Apoptosis : Triggers programmed cell death in cancerous cells.

- Signal Transduction Modulation : May influence various signaling pathways related to cell growth and differentiation .

Therapeutic Applications

The compound has been investigated for its potential use in treating various cancers due to its cytostatic properties. It has shown efficacy against different tumor types by inhibiting angiogenesis—the formation of new blood vessels that tumors need for growth .

Potential Applications:

- Cancer Treatment : Particularly effective against hematological malignancies and solid tumors.

- Anti-Angiogenic Therapy : Useful in conditions where tumor-induced angiogenesis is a concern, such as diabetic retinopathy and age-related macular degeneration .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of Anhydrovinblastine N'b-oxide sulfate salt. Below are summarized findings from key research efforts:

Properties

Molecular Formula |

C46H58N4O13S |

|---|---|

Molecular Weight |

907.0 g/mol |

IUPAC Name |

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |

InChI |

InChI=1S/C46H56N4O9.H2O4S/c1-8-28-21-29-24-45(41(52)57-6,37-31(15-20-50(55,25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)56-5)48(4)39-44(32)17-19-49-18-12-16-43(9-2,38(44)49)40(59-27(3)51)46(39,54)42(53)58-7;1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;(H2,1,2,3,4) |

InChI Key |

YBRHCUUCEAQGFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.